(+)-Lappaconitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Lappaconitine: is a naturally occurring diterpenoid alkaloid extracted from the roots of Aconitum species, particularly Aconitum sinomontanum. It is known for its potent analgesic and anti-inflammatory properties. This compound has been traditionally used in Chinese medicine for pain relief and treatment of various inflammatory conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Lappaconitine involves several steps, starting from simpler organic molecules. The process typically includes the formation of the diterpenoid skeleton, followed by the introduction of the alkaloid functional groups. Key steps often involve cyclization reactions, oxidation, and reduction processes under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources rather than total synthesis due to the complexity of its structure. The roots of Aconitum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: (+)-Lappaconitine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, typically employing reagents such as lithium aluminum hydride.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like hydroxide ions, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Aplicaciones Científicas De Investigación

Analgesic Applications

1.1 Pain Management in Cancer and Postoperative Settings

Lappaconitine is recognized for its efficacy as a non-addictive analgesic, making it suitable for managing pain associated with cancer and postoperative recovery. Studies have demonstrated that lappaconitine can significantly reduce pain levels in patients with liver cancer, alleviating their reliance on traditional opioid treatments such as morphine . In controlled trials, lappaconitine exhibited analgesic effects comparable to those of morphine but with a lower incidence of side effects .

1.2 Mechanisms of Action

The analgesic properties of lappaconitine are attributed to its action on sodium channels, where it inhibits neuronal excitability and reduces pain perception . It has been shown to modulate endogenous opioid systems and influence the expression of apoptosis-related genes, further contributing to its pain-relieving effects .

Anti-Inflammatory Effects

Lappaconitine has demonstrated significant anti-inflammatory activity in various experimental models. Research indicates that it can effectively reduce cytokine expression (such as IL-1β and TNF-α) in models of spinal cord injury and other inflammatory conditions . This suggests a potential role in treating chronic inflammatory diseases.

2.1 Pharmacological Studies

In vitro studies have highlighted lappaconitine's ability to inhibit nitric oxide production and cyclooxygenase-2 (COX-2) activity, which are critical mediators in inflammatory pathways . The compound's derivatives have been synthesized to enhance these effects while minimizing toxicity .

Anti-Tumor Activity

Recent studies have explored the anti-tumor potential of lappaconitine, particularly against various cancer cell lines such as A549 (non-small cell lung cancer) and HeLa (cervical cancer) cells. Research findings indicate that lappaconitine can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial signaling pathways .

3.1 Clinical Implications

The application of lappaconitine in oncology is promising, especially given its ability to enhance the efficacy of conventional chemotherapeutics while reducing their side effects. Its derivatives have shown improved solubility and bioavailability, making them suitable candidates for further clinical development .

Anti-Arrhythmic Properties

Lappaconitine has been investigated for its anti-arrhythmic effects, particularly in models simulating cardiac arrhythmias. It has been found to modulate ion channel activity, specifically sodium (Na+) and potassium (K+) channels, thereby normalizing cardiac rhythm disturbances .

4.1 Mechanistic Insights

Studies have indicated that lappaconitine can downregulate the expression of genes associated with arrhythmogenic conditions while upregulating protective ion channels . This dual action positions it as a potential therapeutic agent for treating various cardiac dysrhythmias.

Anti-Epileptic Activity

Emerging research suggests that lappaconitine may possess anti-epileptic properties by inhibiting neuronal hyperexcitability during seizures. Experimental data indicate that it can suppress spike discharges in rat hippocampal slices under epileptic conditions .

5.1 Future Directions

Further investigations are warranted to elucidate the precise mechanisms underlying its anti-epileptic effects and to explore its potential as a treatment for epilepsy.

Mecanismo De Acción

Molecular Targets and Pathways: (+)-Lappaconitine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on voltage-gated sodium channels, inhibiting their activity and thereby reducing the transmission of pain signals. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its potent toxicity and analgesic properties.

Mesaconitine: Similar in structure to aconitine, with slight variations in its functional groups.

Hypaconitine: Another related compound with analgesic and anti-inflammatory effects.

Uniqueness: (+)-Lappaconitine is unique due to its specific stereochemistry and the particular arrangement of its functional groups, which contribute to its distinct pharmacological profile. Unlike aconitine, which is highly toxic, this compound has a more favorable safety profile, making it a more suitable candidate for therapeutic use.

Propiedades

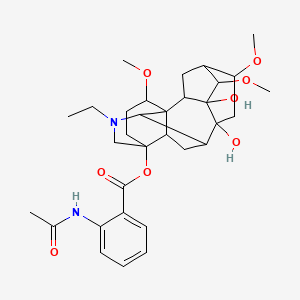

Fórmula molecular |

C32H44N2O8 |

|---|---|

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |

Clave InChI |

NWBWCXBPKTTZNQ-UHFFFAOYSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Sinónimos |

lappaconitine lappacontine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.